N-benzyl-2-(furan-2-yl)-N-methyl-4-(phenylsulfonyl)oxazol-5-amine
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Overview
Description
N-benzyl-2-(furan-2-yl)-N-methyl-4-(phenylsulfonyl)oxazol-5-amine is a heterocyclic compound that features a unique combination of functional groups, including a benzenesulfonyl group, a benzyl group, a furan ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(furan-2-yl)-N-methyl-4-(phenylsulfonyl)oxazol-5-amine typically involves multi-step reactions. One common method includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized via the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced through a cyclization reaction involving 1,4-dicarbonyl compounds and acid catalysts like sulfuric acid or phosphorus pentoxide.
Sulfonylation: The benzenesulfonyl group can be introduced by reacting the intermediate with benzenesulfonyl chloride in the presence of a base such as pyridine.
N-Benzylation and N-Methylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(furan-2-yl)-N-methyl-4-(phenylsulfonyl)oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The benzenesulfonyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of bases such as sodium hydroxide.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted benzenesulfonyl derivatives.
Scientific Research Applications
N-benzyl-2-(furan-2-yl)-N-methyl-4-(phenylsulfonyl)oxazol-5-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antibacterial, antifungal, and anticancer activities.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the interactions of heterocyclic compounds with biological targets.
Mechanism of Action
The mechanism of action of N-benzyl-2-(furan-2-yl)-N-methyl-4-(phenylsulfonyl)oxazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-(furan-2-yl)-N-methyl-4-(phenylsulfonyl)oxazol-5-amine: can be compared with other heterocyclic compounds such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for chemical modifications and the development of new compounds with enhanced biological activities.
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-benzyl-2-(furan-2-yl)-N-methyl-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S/c1-23(15-16-9-4-2-5-10-16)21-20(22-19(27-21)18-13-8-14-26-18)28(24,25)17-11-6-3-7-12-17/h2-14H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JETFBTRMHGDPNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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